N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide can be achieved through a multi-component reaction involving cyclohexyl isocyanide, paraformaldehyde, and acrylic acid . The reaction is typically carried out at room temperature for about 20 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other thiadiazole derivatives.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide can be compared with other thiadiazole derivatives, such as:
N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide: This compound is synthesized using a similar multi-component reaction and exhibits similar biological activities.
1,2,3-Thiadiazole-4-carboxamide derivatives: These compounds share the thiadiazole core structure and have diverse biological activities, including antimicrobial and antifungal properties.
This compound stands out due to its unique combination of cyclohexyl and 3-methylbutyl groups, which may contribute to its specific biological activities and applications .
Properties
Molecular Formula |
C16H26N4O2S |
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Molecular Weight |
338.5 g/mol |
IUPAC Name |
N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C16H26N4O2S/c1-12(2)8-9-20(16(22)14-11-23-19-18-14)10-15(21)17-13-6-4-3-5-7-13/h11-13H,3-10H2,1-2H3,(H,17,21) |
InChI Key |
SVSINWDJQIHFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CC(=O)NC1CCCCC1)C(=O)C2=CSN=N2 |
Origin of Product |
United States |
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